1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)-
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Overview
Description
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the class of triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- typically involves the reaction of 1,2,4-triazine-5-carbonitriles with 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating conditions . The reaction is solvent-free and results in the formation of 5-amino-1,2,4-triazines as the main products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar triazine derivatives often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted triazines, and various amine and thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as a corrosion inhibitor and in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. This inhibition can result in the death of pathogenic microorganisms or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and antimicrobial properties.
1,3,5-Triazine: Used in the synthesis of herbicides and other agrochemicals.
Tetrazine: Studied for its potential use in energetic materials and as a building block for complex organic molecules.
Uniqueness
1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-aminophenyl and methylthio groups enhances its biological activity and makes it a valuable compound for various applications.
Properties
CAS No. |
61602-94-6 |
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Molecular Formula |
C11H12N4OS |
Molecular Weight |
248.31 g/mol |
IUPAC Name |
6-(2-aminophenyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4OS/c1-15-10(16)9(13-14-11(15)17-2)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3 |
InChI Key |
JFHHNRRJCMPKRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN=C1SC)C2=CC=CC=C2N |
Origin of Product |
United States |
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